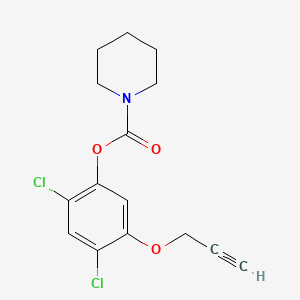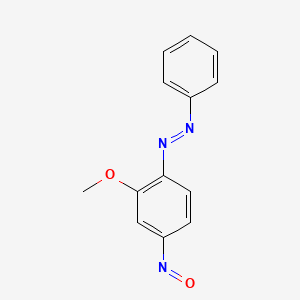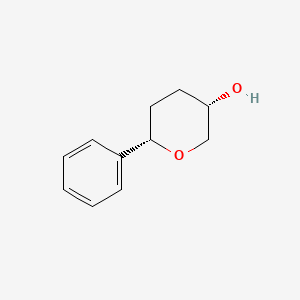phosphane CAS No. 82195-33-3](/img/structure/B14416070.png)
[4-(Dimethylphosphanyl)butyl](diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylphosphanyl)butylphosphane is an organophosphorus compound that features two phosphane groups attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylphosphanyl)butylphosphane typically involves the reaction of 4-chlorobutylphosphane with dimethylphosphane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as sodium hydride. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 4-(Dimethylphosphanyl)butylphosphane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylphosphanyl)butylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phosphane groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are typical reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphane derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(Dimethylphosphanyl)butylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in processes such as hydroformylation and hydrogenation.
Biology
In biological research, this compound is explored for its potential in drug delivery systems. Its unique structure allows for the attachment of various bioactive molecules, facilitating targeted delivery and controlled release.
Medicine
In medicine, 4-(Dimethylphosphanyl)butylphosphane is investigated for its potential use in radiopharmaceuticals. The compound’s ability to chelate metal ions makes it suitable for imaging and therapeutic applications.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its role in the formation of metal-organic frameworks (MOFs) and other porous materials is of particular interest for applications in gas storage and separation.
Mechanism of Action
The mechanism of action of 4-(Dimethylphosphanyl)butylphosphane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used phosphane ligand, but with three phenyl groups instead of a butyl chain.
Tris(dimethylphosphanyl)methane: Features three dimethylphosphane groups attached to a central carbon atom.
Uniqueness
4-(Dimethylphosphanyl)butylphosphane is unique due to its combination of a butyl chain and dimethylphosphane groups, providing a balance between flexibility and steric hindrance. This unique structure allows for specific interactions with metal centers, making it a versatile ligand in various catalytic applications.
Properties
CAS No. |
82195-33-3 |
|---|---|
Molecular Formula |
C18H24P2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
4-dimethylphosphanylbutyl(diphenyl)phosphane |
InChI |
InChI=1S/C18H24P2/c1-19(2)15-9-10-16-20(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-8,11-14H,9-10,15-16H2,1-2H3 |
InChI Key |
ZHHWQCCLLHCQNG-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)CCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


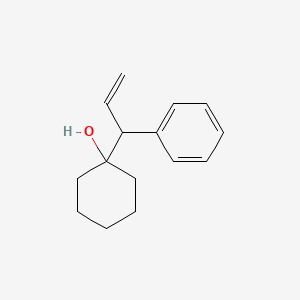


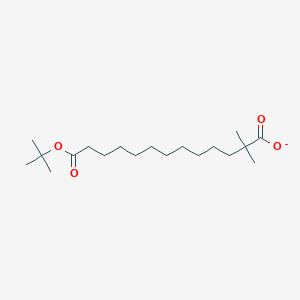
![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/structure/B14416020.png)
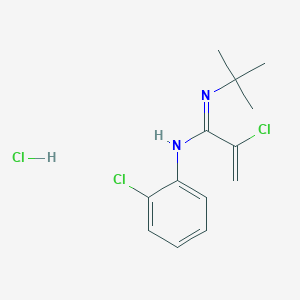
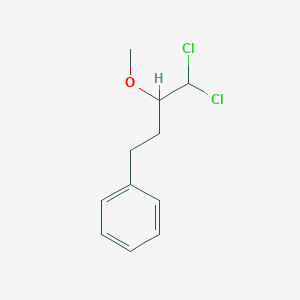
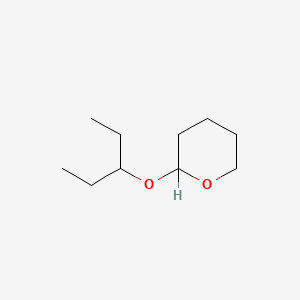
![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
